molecular formula C5H11Cl2NO2 B13124760 gamma-Chloronorvaline-HCl

gamma-Chloronorvaline-HCl

Cat. No.: B13124760
M. Wt: 188.05 g/mol
InChI Key: NUUPDPHRJUTDDM-MMALYQPHSA-N
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Description

Gamma-Chloronorvaline-HCl is a halogenated amino acid derivative identified from cultures of the microbe Streptomyces griseosporeus. This compound has garnered attention due to its antibacterial activity, particularly against Pseudomonas aeruginosa . It is a synthetic amino acid with a chlorine atom substituted at the gamma position, making it a unique compound in the realm of halogenated amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-Chloronorvaline-HCl typically involves the halogenation of norvaline, an amino acid. The process begins with the protection of the amino and carboxyl groups of norvaline to prevent unwanted side reactions. The gamma position is then selectively chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. After chlorination, the protecting groups are removed, and the compound is purified to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination step and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Gamma-Chloronorvaline-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding norvaline.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of gamma-oxo-norvaline derivatives.

    Reduction: Formation of norvaline.

    Substitution: Formation of gamma-hydroxy-norvaline or gamma-amino-norvaline derivatives.

Scientific Research Applications

Gamma-Chloronorvaline-HCl has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of gamma-Chloronorvaline-HCl involves its interaction with bacterial cell membranes. The chlorine atom enhances the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of bacterial membranes. This integration disrupts membrane integrity, leading to cell lysis and death. The compound may also inhibit specific bacterial enzymes, further contributing to its antibacterial activity .

Comparison with Similar Compounds

Gamma-Chloronorvaline-HCl can be compared with other halogenated amino acids such as:

    Gamma-Chloroleucine: Similar structure but with a different side chain, leading to variations in biological activity.

    Gamma-Chlorophenylalanine: Contains an aromatic ring, which affects its chemical properties and applications.

    Gamma-Chlorovaline: Another halogenated amino acid with distinct reactivity and uses.

This compound stands out due to its specific antibacterial activity against Pseudomonas aeruginosa, making it a valuable compound in the development of new antimicrobial agents .

Properties

Molecular Formula

C5H11Cl2NO2

Molecular Weight

188.05 g/mol

IUPAC Name

(2S,4S)-2-amino-4-chloropentanoic acid;hydrochloride

InChI

InChI=1S/C5H10ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h3-4H,2,7H2,1H3,(H,8,9);1H/t3-,4-;/m0./s1

InChI Key

NUUPDPHRJUTDDM-MMALYQPHSA-N

Isomeric SMILES

C[C@@H](C[C@@H](C(=O)O)N)Cl.Cl

Canonical SMILES

CC(CC(C(=O)O)N)Cl.Cl

Origin of Product

United States

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